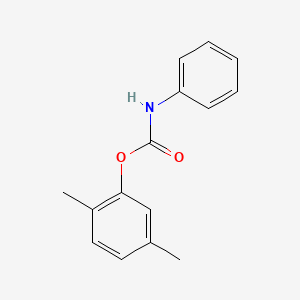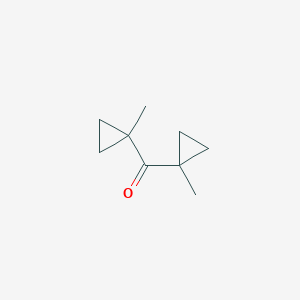
Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester is an organic compound with the molecular formula C12H20O2. It is a derivative of cyclohexaneacetic acid, where the hydrogen atom on the carboxyl group is replaced by an ethyl ester group, and one of the hydrogen atoms on the cyclohexane ring is replaced by an ethenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexaneacetic acid, 1-ethenyl-, ethyl ester typically involves the esterification of cyclohexaneacetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclohexaneacetic acid+EthanolAcid CatalystCyclohexaneacetic acid, 1-ethenyl-, ethyl ester+Water
The reaction conditions usually involve refluxing the reactants in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then neutralized, and the product is extracted and purified.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexaneacetic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexaneacetic acid and other carboxylic acids.
Reduction: Cyclohexaneacetic alcohol.
Substitution: Various substituted cyclohexaneacetic acid derivatives.
Aplicaciones Científicas De Investigación
Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexaneacetic acid, 1-ethenyl-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release cyclohexaneacetic acid, which can then interact with biological targets such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexaneacetic acid, ethyl ester: Similar structure but lacks the ethenyl group.
Cyclohexanecarboxylic acid, ethyl ester: Similar ester group but different carboxylic acid structure.
Cyclohexaneacetic acid, α-ethyl-: Similar structure but with an additional ethyl group on the cyclohexane ring.
Uniqueness
Cyclohexaneacetic acid, 1-ethenyl-, ethyl ester is unique due to the presence of both the ethenyl and ethyl ester groups, which confer distinct chemical and biological properties. The ethenyl group allows for additional chemical reactivity, while the ethyl ester group enhances its solubility and stability.
Propiedades
Número CAS |
71593-71-0 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
ethyl 2-(1-ethenylcyclohexyl)acetate |
InChI |
InChI=1S/C12H20O2/c1-3-12(8-6-5-7-9-12)10-11(13)14-4-2/h3H,1,4-10H2,2H3 |
Clave InChI |
USWWJTUVGRYSHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CCCCC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
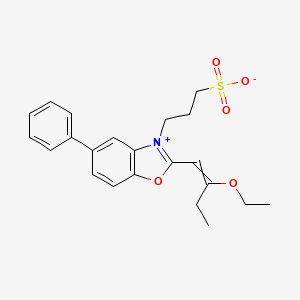

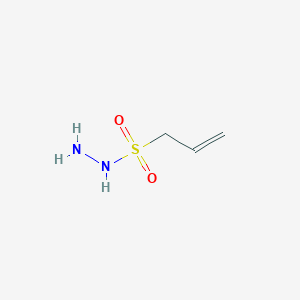
![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)

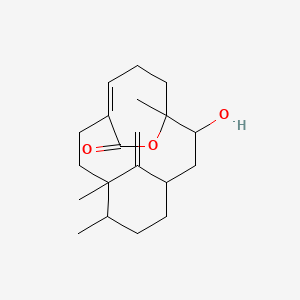
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)


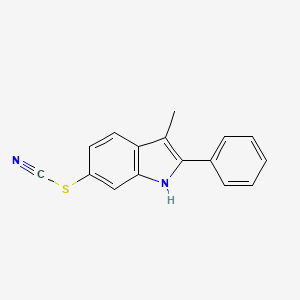
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)
